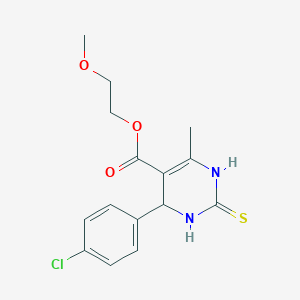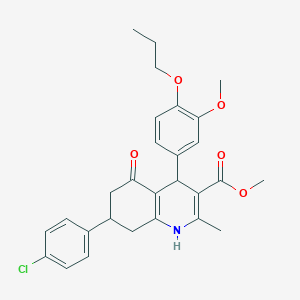
N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as MSG, is a compound that has been widely studied for its potential use in scientific research. MSG has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively researched.
作用機序
The mechanism of action of MSG is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including the glutamate system. MSG has been found to bind to the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. It has also been found to have an inhibitory effect on the release of dopamine, a neurotransmitter involved in the regulation of movement and motivation.
Biochemical and Physiological Effects:
MSG has been found to have a variety of biochemical and physiological effects. It has been found to increase the release of acetylcholine, a neurotransmitter involved in learning and memory processes. It has also been found to have an antioxidant effect, which may be beneficial in the treatment of neurodegenerative diseases. Additionally, MSG has been found to have a vasodilatory effect, which may be beneficial in the treatment of cardiovascular diseases.
実験室実験の利点と制限
MSG has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in scientific research. However, there are also limitations to its use. MSG has been found to have a low solubility in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results from experiments.
将来の方向性
There are several future directions for research on MSG. One area of research is the development of new synthesis methods that can increase the yield of MSG and improve its solubility in water. Another area of research is the investigation of the potential therapeutic applications of MSG in the treatment of neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of MSG and its effects on neurotransmitter systems in the brain.
合成法
MSG is synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with thionyl chloride to form 5-methyl-3-isoxazolyl chloride. This is then reacted with N-methylglycine to produce N-methyl-N-(5-methyl-3-isoxazolyl)glycine. The final step involves the reaction of N-methyl-N-(5-methyl-3-isoxazolyl)glycine with phenylsulfonyl chloride to produce MSG.
科学的研究の応用
MSG has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and immune system. It has been found to have potential therapeutic applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and stroke. MSG has also been studied for its potential use as a diagnostic tool in the detection of cancer and other diseases.
特性
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-10-8-12(15-20-10)14-13(17)9-16(2)21(18,19)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKGACKWOSRBDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN(C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[benzenesulfonyl(methyl)amino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-{[2-(3-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B5123574.png)
![ethyl N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-beta-alaninate](/img/structure/B5123576.png)

![5-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5123590.png)
![2-({2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5123596.png)

![2-chloro-N-{2-[(dipropylamino)carbonyl]phenyl}benzamide](/img/structure/B5123607.png)
![3-chloro-N-[4-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5123629.png)

![2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide](/img/structure/B5123648.png)
![ethyl 8-bromo-2-[(dimethylamino)methyl]-3-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate hydrochloride](/img/structure/B5123659.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(tert-butyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5123666.png)
![2-(1,3-benzothiazol-2-yl)-4-[1-(isobutylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5123670.png)